![molecular formula C18H18Cl2N2O5 B14009232 Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate] CAS No. 6942-00-3](/img/structure/B14009232.png)
Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential reactivity and interaction with different biological and chemical systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate typically involves the reaction of 3-chlorophenyl isocyanate with 2-(2-hydroxyethoxy)ethyl carbamate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures to maintain the integrity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This involves the gain of electrons or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated oxides, while reduction could produce dechlorinated derivatives.
Applications De Recherche Scientifique
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in synthetic chemistry to explore new reaction pathways and products.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved often include signal transduction mechanisms that lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Oxydiethane-2,1-diyl bis[(3-chlorophenyl)carbamate]
- 3-chlorophenyl isocyanate derivatives
Uniqueness
Compared to similar compounds, 2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate stands out due to its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in research and industrial applications.
Propriétés
Numéro CAS |
6942-00-3 |
|---|---|
Formule moléculaire |
C18H18Cl2N2O5 |
Poids moléculaire |
413.2 g/mol |
Nom IUPAC |
2-[2-[(3-chlorophenyl)carbamoyloxy]ethoxy]ethyl N-(3-chlorophenyl)carbamate |
InChI |
InChI=1S/C18H18Cl2N2O5/c19-13-3-1-5-15(11-13)21-17(23)26-9-7-25-8-10-27-18(24)22-16-6-2-4-14(20)12-16/h1-6,11-12H,7-10H2,(H,21,23)(H,22,24) |
Clé InChI |
JCMRQWGIMATFIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC(=O)OCCOCCOC(=O)NC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


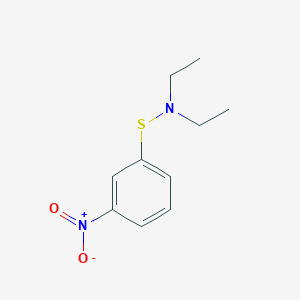
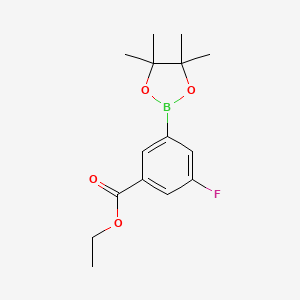
![Ethyl 2-[5-(benzoyloxymethyl)furan-2-yl]-1,3-thiazole-4-carboxylate](/img/structure/B14009164.png)
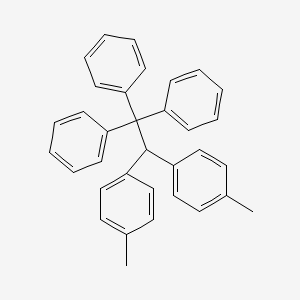

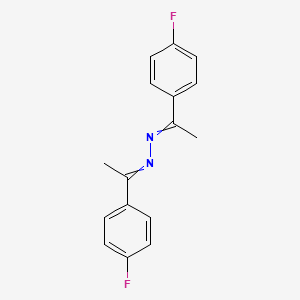
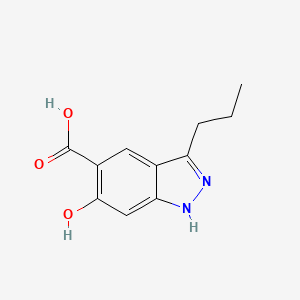
![(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B14009200.png)

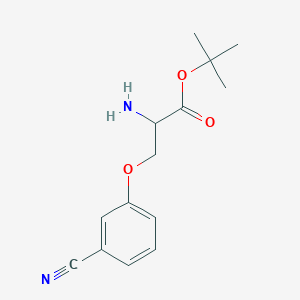
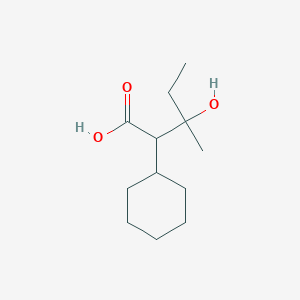
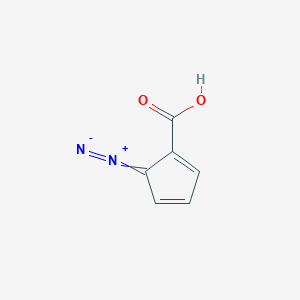

![2,4,5-Trichlorophenyl n-[(benzyloxy)carbonyl]alaninate](/img/structure/B14009236.png)
